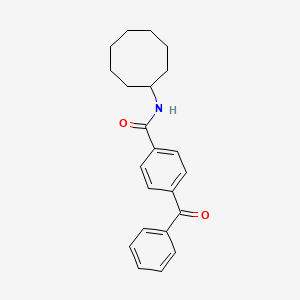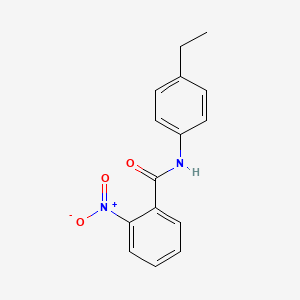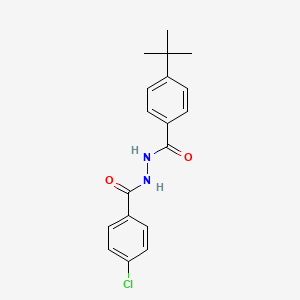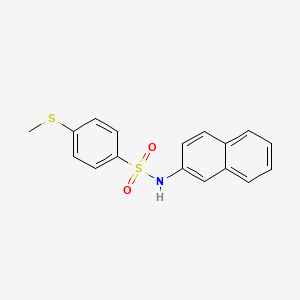![molecular formula C15H12ClFN2O2 B5721818 2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5721818.png)
2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as LMK-235 and has been found to exhibit promising results in various preclinical studies.
作用機序
The mechanism of action of 2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide is not fully understood. However, it has been proposed that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell growth. Additionally, HDAC inhibition can also result in the inhibition of the production of pro-inflammatory cytokines, leading to the anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. Additionally, it has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that this compound exhibits antitumor activity in xenograft models of breast and prostate cancer.
実験室実験の利点と制限
The advantages of using 2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide in lab experiments include its potential therapeutic properties, its well-established synthesis method, and its relatively low toxicity. However, the limitations of using this compound include its limited solubility in water, which can make it difficult to use in certain experiments, and its potential off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research on 2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide. One direction is to further investigate the mechanism of action of this compound, particularly its effects on the epigenetic regulation of gene expression. Another direction is to explore the potential of this compound as a therapeutic agent for other diseases such as fungal infections and autoimmune disorders. Additionally, the development of more soluble derivatives of this compound could improve its potential for use in lab experiments and clinical applications.
合成法
The synthesis of 2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide involves the reaction of 2-chlorobenzoyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl 2-oxo-2-phenylethanoate to obtain the final product. This synthesis method has been reported in various scientific journals and has been optimized to improve the yield and purity of the compound.
科学的研究の応用
2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer activity by inhibiting the growth of various cancer cell lines such as breast, lung, and prostate cancer cells. This compound has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been reported to exhibit antifungal activity against Candida albicans.
特性
IUPAC Name |
2-chloro-N-[2-(4-fluoroanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-13-4-2-1-3-12(13)15(21)18-9-14(20)19-11-7-5-10(17)6-8-11/h1-8H,9H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYUVZASTQYABQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





phosphinic acid](/img/structure/B5721762.png)

![isopropyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5721772.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)ethanimidamide](/img/structure/B5721787.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5721793.png)
![N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5721811.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5721827.png)
![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5721833.png)
![4-[(4-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5721844.png)